4-(Cyanomethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyanomethyl)cyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with a cyanomethyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexanone to Cyclohexane-1-carboxylic acid: Cyclohexanone is first converted to cyclohexane-1-carboxylic acid through hydrogenation.
Introduction of Cyanomethyl Group: The carboxylic acid is then reacted with a cyanomethylating agent under basic conditions to introduce the cyanomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyanomethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)cyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic attacks, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the cyanomethyl group, making it less reactive in certain nucleophilic substitution reactions.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a cyanomethyl group, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(cyanomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8H,1-5H2,(H,11,12) |
InChI Key |
KGVMMEPISGEXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.